molecular formula C8H9N3O B12869947 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine

Cat. No.: B12869947
M. Wt: 163.18 g/mol
InChI Key: KBZWXHNZDRHUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C₈H₉N₃O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used as a building block in the synthesis of various pharmaceuticals and research chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the oxazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-imino-3-methyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-11-6-4-5(9)2-3-7(6)12-8(11)10/h2-4,10H,9H2,1H3

InChI Key

KBZWXHNZDRHUPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)OC1=N

Origin of Product

United States

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